molecular formula C10H14ClNO4 B1676179 (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride CAS No. 1421-65-4

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Cat. No.: B1676179
CAS No.: 1421-65-4
M. Wt: 247.67 g/mol
InChI Key: WFGNJLMSYIJWII-FJXQXJEOSA-N
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Description

L-DOPA methyl ester (hydrochloride), also known as 3,4-dihydroxyphenylalanine methyl ester hydrochloride, is a derivative of L-DOPA. It is a metabolic precursor of dopamine, capable of crossing the blood-brain barrier. This compound is primarily used in the treatment of Parkinson’s disease and other neurodegenerative disorders due to its ability to increase dopamine concentrations in the brain .

Scientific Research Applications

L-DOPA methyl ester (hydrochloride) has a wide range of scientific research applications:

Safety and Hazards

The compound has a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA methyl ester (hydrochloride) typically involves the esterification of L-DOPA. One common method includes dissolving L-DOPA in methanol and passing hydrogen chloride gas through the solution. The reaction is carried out at temperatures ranging from 0 to 45 degrees Celsius for 10 to 72 hours. After the esterification process, the product is filtered, dissolved, neutralized, crystallized, centrifuged, and dried to obtain the final product .

Industrial Production Methods

Industrial production of L-DOPA methyl ester (hydrochloride) often involves multi-step processes to ensure high purity and yield. One method includes using veratone as a raw material, followed by amidation, amide oxidation, and removal of methoxy groups to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

L-DOPA methyl ester (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form catechols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Catechols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-DOPA methyl ester (hydrochloride) is unique due to its increased solubility compared to L-DOPA, making it more suitable for certain pharmaceutical formulations. Additionally, its ability to cross the blood-brain barrier efficiently and its rapid absorption make it a valuable compound in the treatment of neurodegenerative disorders .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNJLMSYIJWII-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045763
Record name L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-65-4
Record name L-Dopa methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melevodopa hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELEVODOPA HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
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(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
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(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
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(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
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(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Reactant of Route 6
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

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